Butyl Stearate

Description

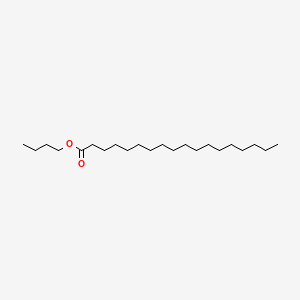

Structure

2D Structure

Properties

IUPAC Name |

butyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2/h3-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBTUVJTXULMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027013 | |

| Record name | Butyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; m[ = 19.5-20 deg C; [Hawley] Solid or colorless or very pale liquid (above 20 deg C); mp = 27 deg C; [HSDB] Odorless oily liquid; mp approximately 23 deg C; [MSDSonline], Solid, colourless, waxy solid, odourless or with a faintly fatty odour | |

| Record name | Octadecanoic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Butyl stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7202 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Butyl octadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040290 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Butyl stearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/640/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

343 °C, 343.00 °C. @ 25.00 mm Hg | |

| Record name | N-BUTYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyl octadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040290 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

320 °F (160 °C) (CLOSED CUP) | |

| Record name | N-BUTYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water; soluble in ethanol; very soluble in acetone, SOL IN MINERAL OR VEGETABLE OILS, SOLUBILITY IN WATER: 0.29% @ 25 °C, 1.7 mg/mL at 25 °C | |

| Record name | N-BUTYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyl octadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040290 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.854 @ 25 °C/4 °C, 0.855-0.875 | |

| Record name | N-BUTYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyl stearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/640/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

11.4 (AIR= 1) | |

| Record name | N-BUTYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000058 [mmHg], 5.80X10-6 mm Hg @ 25 °C | |

| Record name | n-Butyl stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7202 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-BUTYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from alcohol, propanol, or ether, WAXY OR OILY (ABOVE 20 °C), COLORLESS OR VERY PALE YELLOW LIQUID ABOVE 20 °C | |

CAS No. |

123-95-5, 68154-28-9 | |

| Record name | Butyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C18, Bu esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068154289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYL STEARATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, C18, Bu esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y0AI5605C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-BUTYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyl octadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040290 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

27 °C, 27.5 °C | |

| Record name | N-BUTYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/942 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Butyl octadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040290 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Butyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl stearate (butyl octadecanoate) is the ester of n-butanol and stearic acid, a long-chain saturated fatty acid. It is a versatile compound with applications in various fields, including cosmetics, pharmaceuticals, plastics, and as a lubricant. In the pharmaceutical and drug development sector, its properties as an emollient, solvent, and plasticizer are of particular interest. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and detailed data analysis to support research and development activities.

Physical Properties

This compound is a colorless to pale yellow oily liquid or waxy solid at room temperature, possessing a faint, fatty odor.[1][2] Its physical state is dependent on the ambient temperature, with a melting point in the range of 17-27°C.[1][3] Key physical properties are summarized in the tables below for easy reference and comparison.

General and Thermal Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₄₄O₂ | [4] |

| Molecular Weight | 340.58 g/mol | |

| Melting Point | 17-27 °C (62.6-80.6 °F) | |

| Boiling Point | 343 °C (649.4 °F) at 760 mmHg | |

| 220-230 °C at 25 mmHg | ||

| Flash Point | 160 °C (320 °F) (Closed Cup) | |

| Autoignition Temperature | 355 °C (671 °F) |

Optical and Other Physical Properties

| Property | Value | Conditions | Source(s) |

| Density | 0.854 - 0.861 g/mL | at 20-25 °C | |

| Refractive Index | 1.443 | at 20 °C | |

| 1.4328 | at 50 °C | ||

| Viscosity | 8-15 cP | at 25 °C | |

| Vapor Pressure | 5.8 x 10⁻⁶ mmHg | at 25 °C | |

| Vapor Density | 11.4 (Air = 1) |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Insoluble (0.2%) | |

| Ethanol | Soluble | |

| Acetone | Very Soluble | |

| Ether | Soluble | |

| Chloroform | Soluble | |

| Mineral and Vegetable Oils | Soluble | |

| Aromatic and Aliphatic Hydrocarbons | Soluble |

Chemical Properties and Reactivity

This compound exhibits the typical reactivity of a long-chain fatty acid ester. Its chemical properties are largely defined by the ester functional group.

Key Chemical Characteristics

| Property | Value Range | Source(s) |

| Acid Value | max 1.0 mg KOH/g | |

| Saponification Value | 160 - 180 mg KOH/g | |

| Iodine Value | max 1.0 g I₂/100g |

Chemical Reactions

1. Synthesis (Esterification): this compound is commercially synthesized by the direct esterification of stearic acid with n-butanol, typically in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by removing the water formed as a byproduct.

References

A Technical Guide to the Synthesis of Butyl Stearate via Esterification of Stearic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of butyl stearate through the esterification of stearic acid. This compound, an important chemical raw material, finds applications as a lubricant, plasticizer, and emollient in various industries, including pharmaceuticals and cosmetics.[1][2][3] This document details various catalytic methods, presents quantitative data from multiple studies, provides exemplary experimental protocols, and illustrates the core chemical pathway and experimental workflow.

Core Concepts in this compound Synthesis

The synthesis of this compound is primarily achieved through the Fischer-Speier esterification, a reaction that involves the condensation of stearic acid with n-butanol in the presence of an acid catalyst.[4] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, a byproduct, is typically removed as it is formed.[4] The general reaction is as follows:

CH₃(CH₂)₁₆COOH + CH₃(CH₂)₃OH ⇌ CH₃(CH₂)₁₆COO(CH₂)₃CH₃ + H₂O (Stearic Acid) + (n-Butanol) ⇌ (this compound) + (Water)

Various catalysts can be employed to accelerate this reaction, ranging from traditional mineral acids to solid acid catalysts and enzymes, each offering distinct advantages in terms of yield, purity, and environmental impact.

Quantitative Data on Synthesis Parameters

The efficiency of this compound synthesis is highly dependent on the choice of catalyst and reaction conditions. The following tables summarize quantitative data from various studies, categorized by the type of catalyst used.

Table 1: Homogeneous Acid Catalysis

| Catalyst | Catalyst Loading | Molar Ratio (Butanol:Acid) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

| Aminosulfonic Acid | 1.0% of stearic acid mass | 2.0:1 | Reflux | 3.5 | 95.9% (Conversion) | |

| Sulfuric Acid | 0.001-0.005 (weight ratio to stearic acid) | 0.65:1 (weight ratio) | Boiling Reflux | - | >99.5% (Purity) | |

| Sulfuric Acid | 0.75 (mole ratio to acid) | 15:1 | 65 | - | 99% (Yield) |

Table 2: Heterogeneous Solid Acid Catalysis

| Catalyst | Catalyst Loading | Molar Ratio (Butanol:Acid) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phosphotungstic Acid (PTA) | 1 mol% | 1.5:1 | 110 | 4 | 98 | |

| Copper p-toluenesulfonate | 270g for 30kg stearic acid | 9kg butanol for 30kg stearic acid | 95 | 8 | 91.1 | |

| Copper p-toluenesulfonate | 300g for 30kg stearic acid | 12kg butanol for 30kg stearic acid | 100 | 8.5 | 92.9 | |

| Copper p-toluenesulfonate | 330g for 30kg stearic acid | 15kg butanol for 30kg stearic acid | 105 | 9 | 94 | |

| Zinc Oxide | - | - | - | - | - |

Note: The patent describing zinc oxide as a catalyst did not provide specific quantitative data in the abstract.

Table 3: Enzymatic Catalysis

| Catalyst | Catalyst Loading | Molar Ratio (Butanol:Acid) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Novozym 435 | 1% (by weight of substrates) | 1:2 | 60 | 24 | 92 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis using Aminosulfonic Acid Catalyst

This protocol is based on the work of Shao Guangwei et al.

-

Apparatus Setup: A 500 mL three-necked flask is equipped with a water separator (Dean-Stark apparatus) and a condenser.

-

Reactant Charging: Weigh and add stearic acid to the three-necked flask.

-

Melting: Heat the flask until the stearic acid is completely melted.

-

Stirring and Reagent Addition: Initiate stirring and add the measured amounts of n-butanol and aminosulfonic acid catalyst. The optimal conditions are a 2.0:1 molar ratio of alcohol to acid and 1.0% aminosulfonic acid by mass of stearic acid.

-

Reaction: Heat the mixture to reflux. Continuously collect the water generated in the separator.

-

Monitoring: The reaction is monitored by observing the amount of water collected. The reaction is considered complete when the volume of water in the separator no longer increases.

-

Termination and Sampling: Once the reaction is complete (approximately 3.5 hours), take a sample to determine the conversion rate.

-

Purification: The crude product is purified by vacuum distillation, collecting the fraction at 175-190°C to obtain the final this compound product.

Protocol 2: Synthesis using Heteropolyacid (PTA) Catalyst in a Closed System

This protocol is adapted from a study on high-yielding synthesis using heteropolyacids.

-

Apparatus Setup: A 50 mL round-bottomed glass pressure reactor equipped with a magnetic stir bar and a Teflon screw top.

-

Catalyst Preparation: The phosphotungstic acid (PTA) catalyst is dried at 110°C for 12 hours in a hot-air oven before use.

-

Reactant Charging: Charge stearic acid (e.g., 1.00 g, 3.51 mmol) and 1-butanol (1.5 equivalents) into the pressure reactor.

-

Catalyst Addition: Add the oven-dried PTA catalyst (1 mol%) to the solution.

-

Reaction: Seal the reactor and place it in a pre-heated oil bath at 110°C. Stir the mixture magnetically for 4 hours.

-

Cooling and Product Extraction: After the reaction, cool the reactor to room temperature before opening. Add petroleum ether (10 mL) to the mixture to solubilize the product.

-

Catalyst Recovery: The solid PTA catalyst can be separated from the product solution by decantation or centrifugation. The recovered catalyst can be dried at 110°C for 12 hours for reuse.

-

Purification: The product is purified by column chromatography on silica gel.

Visualizing the Process

Reaction Pathway

The following diagram illustrates the mechanism of the acid-catalyzed Fischer esterification of stearic acid with butanol. The reaction proceeds through a series of protonation and nucleophilic attack steps, leading to the formation of the ester and water.

References

An In-depth Technical Guide to the Thermal Properties of Butyl Stearate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of butyl stearate, a versatile ester with significant applications in various research and development fields, including its use as a phase change material (PCM) for thermal energy storage and as an excipient in pharmaceutical formulations. This document details key thermal parameters, outlines experimental protocols for their determination, and presents logical workflows for thermal analysis.

Core Thermal Properties of this compound

This compound [CH₃(CH₂)₁₆COO(CH₂)₃CH₃] is a butyl ester of stearic acid. Its thermal behavior is a critical aspect of its utility in numerous applications. The following table summarizes the key quantitative thermal properties of this compound, compiled from various sources. It is important to note that values can vary slightly depending on the purity of the sample and the experimental conditions.

Table 1: Quantitative Thermal Properties of this compound

| Property | Value | Unit |

| Melting Point | 17 - 27 | °C |

| Boiling Point | 220 - 343 | °C |

| Flash Point | 148.89 - 200 | °C |

| Autoignition Temperature | ~355 | °C |

| Latent Heat of Fusion | 104 - 134.2 | J/g |

| Thermal Conductivity (Solid Phase, 10°C) | 0.236 | W/m·K |

| Thermal Conductivity (Liquid Phase, 20°C) | 0.152 | W/m·K |

| Thermal Conductivity (Liquid Phase, 30°C) | 0.148 | W/m·K |

| Thermal Conductivity (Liquid Phase, 40°C) | 0.143 | W/m·K |

| Decomposition Onset Temperature | ~238 | °C |

Experimental Protocols for Thermal Analysis

Accurate determination of the thermal properties of this compound is essential for its application in research and development. The following sections detail the methodologies for key thermal analysis experiments.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for determining the melting point and latent heat of fusion of this compound.

Objective: To determine the melting temperature and enthalpy of fusion of this compound.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed aluminum pans

-

High-purity indium standard for calibration

-

Microbalance

Procedure:

-

Calibration: Calibrate the DSC instrument for temperature and heat flow using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum pan using a microbalance. Hermetically seal the pan to prevent any mass loss during the experiment. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Experimental Conditions:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment.

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 0°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its melting point (e.g., 50°C).

-

Cool the sample back to the initial temperature at the same rate.

-

Perform a second heating and cooling cycle to ensure thermal history consistency.

-

-

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic melting peak on the DSC thermogram. The latent heat of fusion is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is employed to evaluate the thermal stability and decomposition profile of this compound.

Objective: To determine the onset temperature of decomposition and assess the thermal stability of this compound.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

Sample pans (e.g., alumina or platinum)

-

Microbalance

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of this compound into a tared TGA sample pan.

-

Experimental Conditions:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air), depending on the desired experimental conditions, at a constant flow rate (e.g., 50 mL/min).

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis: The TGA curve plots the percentage of weight loss as a function of temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins. The analysis provides information on the temperature range over which the material is stable.[1]

Thermal Conductivity Measurement

The transient hot wire or transient plane source methods are commonly used to measure the thermal conductivity of liquids like this compound.

Objective: To determine the thermal conductivity of this compound in its liquid state at various temperatures.

Apparatus:

-

Thermal conductivity analyzer (e.g., KD2 Pro with a liquid sensor)

-

Temperature-controlled water bath

-

Beaker or sample holder

Procedure:

-

Calibration: Calibrate the thermal conductivity analyzer according to the manufacturer's instructions, often using a standard with known thermal conductivity (e.g., glycerol).

-

Sample Preparation: Place a sufficient amount of liquid this compound in a sample holder.

-

Temperature Control: Submerge the sample holder in a temperature-controlled water bath to maintain the desired measurement temperature. Allow the sample to reach thermal equilibrium.

-

Measurement:

-

Insert the thermal conductivity sensor into the center of the liquid sample, ensuring it is fully immersed and free from air bubbles.

-

Initiate the measurement. The instrument applies a brief heat pulse and measures the temperature response over time to calculate the thermal conductivity.

-

Repeat the measurement at different temperatures by adjusting the temperature of the water bath.

-

-

Data Analysis: Record the thermal conductivity values at each temperature to understand its temperature dependency.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key experimental protocols described above.

Research Applications of this compound's Thermal Properties

The unique thermal characteristics of this compound make it a valuable material in several research and industrial applications:

-

Phase Change Materials (PCMs) for Thermal Energy Storage: With a melting point in the range of human comfort, this compound is an excellent candidate for use in building materials to regulate indoor temperatures, in textiles for thermal comfort, and in electronic cooling systems.[2][3] Its high latent heat of fusion allows it to store and release significant amounts of thermal energy during its phase transition.[2][3]

-

Drug Development and Formulation: In the pharmaceutical industry, this compound can be used as an emollient, solvent, and consistency regulator in topical formulations. Its melting behavior can influence the texture and application properties of creams and ointments. Understanding its thermal properties is crucial for formulation stability and performance.

-

Cosmetics and Personal Care: Similar to its pharmaceutical applications, this compound is widely used in cosmetics as a skin-conditioning agent and emollient. Its melting point near skin temperature contributes to a pleasant sensory experience.

Conclusion

This technical guide has provided a detailed overview of the thermal properties of this compound, essential for its application in research and development. The tabulated data offers a quick reference for its key thermal parameters, while the detailed experimental protocols provide a foundation for accurate characterization. The visualized workflows offer a clear, step-by-step guide for conducting thermal analysis. For researchers and professionals in drug development and material science, a thorough understanding of these thermal properties is paramount for leveraging the full potential of this compound in innovative applications.

References

An In-depth Technical Guide to the Solubility of Butyl Stearate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of butyl stearate in various organic solvents. This compound, the butyl ester of stearic acid, is a non-polar compound widely utilized in the pharmaceutical, cosmetic, and chemical industries as an emollient, plasticizer, and solvent. A thorough understanding of its solubility characteristics is crucial for formulation development, process design, and quality control.

Core Concepts in this compound Solubility

This compound's solubility is primarily governed by the principle of "like dissolves like." As a long-chain fatty acid ester, it exhibits a predominantly non-polar character, leading to high solubility in non-polar organic solvents and poor solubility in polar solvents like water. The intermolecular forces at play, mainly van der Waals forces, dictate the ease with which this compound molecules can be solvated by a particular solvent.

Factors influencing the solubility of this compound include:

-

Solvent Polarity: Non-polar solvents that can effectively interact with the long hydrocarbon chain of this compound will exhibit higher solvency.

-

Temperature: Generally, the solubility of solids and liquids in liquid solvents increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in both the solute and the solvent.

-

Molecular Size and Shape: The size and shape of the solvent molecules can affect their ability to pack around the this compound molecule, influencing the overall solubility.

Quantitative Solubility Data

| Solvent Classification | Solvent Examples | General Solubility of this compound |

| Alcohols | Methanol, Ethanol, Propanol | Soluble[1][2][3][4][5] |

| Ketones | Acetone | Very Soluble |

| Esters | Ethyl Acetate | Soluble |

| Ethers | Diethyl Ether | Soluble |

| Hydrocarbons | Hexane, Toluene, Mineral Oils | Soluble |

| Chlorinated Solvents | Chloroform | Soluble |

| Polar Solvents | Water | Insoluble (1.7 mg/mL at 25 °C) |

It is important to note that terms like "soluble" and "very soluble" are qualitative. For precise formulation work, experimental determination of solubility at specific temperatures is highly recommended.

Experimental Protocols for Solubility Determination

The determination of the solubility of this compound in organic solvents can be achieved through several established experimental methods. The choice of method often depends on the desired accuracy, the properties of the solvent, and the available analytical equipment. Two common and reliable methods are the Isothermal Equilibrium Method and the Gravimetric Method.

Isothermal Equilibrium (Shake-Flask) Method

The isothermal equilibrium method, also known as the shake-flask method, is a widely used technique for determining the equilibrium solubility of a compound in a solvent at a constant temperature.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed container, such as a glass vial or flask.

-

Equilibration: The container is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. The time required to reach equilibrium can vary and should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle. The saturated solution is then carefully separated from the excess solid. This can be done by centrifugation followed by decantation or by filtration using a syringe filter compatible with the solvent.

-

Analysis: The concentration of this compound in the saturated solution is determined using a suitable analytical technique. For a non-volatile solute like this compound, gravimetric analysis is a straightforward option. Alternatively, chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed, especially for more complex mixtures or when higher accuracy is required.

Gravimetric Method

The gravimetric method is a direct and simple technique for determining solubility, particularly when the solute is non-volatile.

Methodology:

-

Sample Preparation: A saturated solution of this compound is prepared using the isothermal equilibrium method as described above.

-

Aliquotting: A known volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Solvent Evaporation: The solvent is removed by evaporation. This can be done at ambient temperature if the solvent is volatile, or by gentle heating in a fume hood or a vacuum oven. Care must be taken to avoid any loss of the non-volatile this compound.

-

Drying and Weighing: The container with the remaining this compound residue is dried to a constant weight in a desiccator or oven at a temperature below the boiling point of this compound.

-

Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried residue. The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ) or mole fraction.

Predictive Models for Solubility Estimation: The UNIFAC Model

In the absence of experimental data, predictive models can provide valuable estimates of solubility. The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures. By knowing the activity coefficient, the solubility of a compound can be estimated.

The UNIFAC model breaks down molecules into their constituent functional groups. The interaction parameters between these groups, which have been determined from experimental vapor-liquid equilibrium data for a wide range of binary mixtures, are then used to calculate the activity coefficient of each component in the mixture.

For this compound, the relevant functional groups would include:

-

CH3 (methyl group)

-

CH2 (methylene group)

-

COO (ester group)

By using the appropriate UNIFAC group interaction parameters, the activity coefficient of this compound in a given solvent can be calculated, which in turn can be used to estimate its solubility. While this method provides a good approximation, it is important to validate the predicted values with experimental data whenever possible, as the accuracy of the prediction depends on the availability and quality of the group interaction parameters.

Logical Workflow for Solubility Determination

The process of determining the solubility of this compound can be visualized as a logical workflow, from initial preparation to final data analysis.

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents, intended to be a valuable resource for professionals in research, development, and formulation. While qualitative data indicates good solubility in a range of non-polar organic solvents, the importance of experimentally determining quantitative solubility data for specific applications cannot be overstated. The outlined experimental protocols for the isothermal equilibrium and gravimetric methods provide a solid foundation for such determinations. Furthermore, the introduction of predictive models like UNIFAC offers a useful tool for initial solubility screening and estimation. By combining experimental data with theoretical models, a comprehensive understanding of this compound's solubility behavior can be achieved, facilitating its effective use in various scientific and industrial applications.

References

butyl stearate as a hydrophobic film-forming agent

An In-depth Technical Guide to Butyl Stearate as a Hydrophobic Film-Forming Agent

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, focusing on its role as a hydrophobic film-forming agent. This compound, the ester of butanol and stearic acid, is a versatile compound widely utilized across various industries, including pharmaceuticals, cosmetics, and plastics, owing to its unique physicochemical properties.[1][2][3] This document delves into its core attributes, mechanisms of film formation, and detailed experimental protocols for its evaluation.

Physicochemical Properties of this compound

This compound is an oily liquid or waxy solid that is colorless to pale yellow with a faintly fatty odor.[3][4] Its defining characteristic is its hydrophobicity, stemming from the long alkyl chain of stearic acid. This property is central to its function as a film-forming agent that repels water. Key physicochemical properties are summarized in Table 1 for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₂₂H₄₄O₂ | |

| Molecular Weight | 340.58 g/mol | |

| Appearance | Colorless to pale yellow oily liquid or waxy solid | |

| Odor | Faintly fatty or odorless | |

| Melting Point | 17-27 °C | |

| Boiling Point | 220 °C at 25 mmHg | |

| Density | Approximately 0.86 g/mL at 20 °C | |

| Solubility | Insoluble in water; Soluble in alcohol, ether, acetone, and chloroform. | |

| Viscosity | Low | |

| Acid Value | ≤ 1.0 mg KOH/g | |

| Saponification Value | 160 - 175 mg KOH/g |

Mechanism of Hydrophobic Film Formation

When applied to a surface, this compound molecules orient themselves to form a thin, non-greasy, and water-repellent film. The hydrophobic nature of this film is attributed to the long, nonpolar stearate tail of the molecule, which minimizes interaction with water. The mechanism can be understood as a self-assembly process driven by the minimization of interfacial energy between the this compound and the surrounding environment.

The following diagram illustrates the molecular structure of this compound and its role in forming a hydrophobic barrier.

Caption: Molecular structure of this compound and its orientation in a hydrophobic film.

Quantitative Data on Film Properties

For context, a surface is generally considered hydrophobic if the water contact angle is greater than 90°. Materials with a low water vapor transmission rate (WVTR) are considered effective moisture barriers.

Experimental Protocols

To evaluate the hydrophobic and film-forming properties of this compound, standardized experimental procedures are essential. The following sections detail the methodologies for film preparation and characterization.

Preparation of this compound Films by Solvent Casting

The solvent casting method is a common technique for preparing thin films in a laboratory setting. For a waxy material like this compound, a modified approach is necessary to create a self-supporting film for analysis.

Objective: To prepare a uniform, free-standing film of this compound.

Materials and Equipment:

-

This compound

-

Volatile solvent (e.g., hexane, acetone, or chloroform)

-

Flat, non-stick casting surface (e.g., polytetrafluoroethylene (PTFE) dish or a clean glass plate treated with a release agent)

-

Film applicator or casting knife

-

Controlled environment chamber or a desiccator

-

Leveling table

Procedure:

-

Dissolution: Dissolve a known concentration of this compound in a suitable volatile solvent at room temperature. The concentration will need to be optimized to achieve a desirable viscosity for casting.

-

Casting: Place the casting surface on a leveling table to ensure a uniform film thickness. Pour the this compound solution onto the surface and spread it evenly using a film applicator set to the desired thickness.

-

Drying: Transfer the cast film to a controlled environment (e.g., a fume hood or a desiccator with controlled ventilation) to allow for slow evaporation of the solvent. Rapid evaporation can introduce defects in the film.

-

Film Detachment: Once the solvent has completely evaporated, carefully peel the film from the casting surface.

The following diagram outlines the experimental workflow for the solvent casting of a this compound film.

Caption: Workflow for preparing a this compound film via the solvent casting method.

Characterization of Hydrophobic Properties

The water contact angle is a direct measure of the hydrophobicity of a surface. A higher contact angle indicates greater hydrophobicity. The sessile drop method is a common technique for this measurement.

Objective: To quantify the hydrophobicity of the this compound film surface.

Standard Method: ASTM D5946 - Standard Test Method for Corona-Treated Polymer Films Using Water Contact Angle Measurements (can be adapted for non-treated films).

Materials and Equipment:

-

Contact angle goniometer with a light source and camera

-

Microsyringe for dispensing droplets

-

High-purity deionized water

-

This compound film sample

Procedure:

-

Sample Preparation: Mount a flat, smooth section of the prepared this compound film onto the goniometer stage.

-

Droplet Deposition: Using the microsyringe, carefully deposit a small droplet of deionized water (typically 2-5 µL) onto the film surface.

-

Image Capture: Immediately capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

-

Angle Measurement: Use the goniometer's software to measure the angle between the tangent of the droplet and the film surface at the point of contact.

-

Replicates: Repeat the measurement at multiple locations on the film surface to ensure statistical significance and account for any surface heterogeneity.

The logical relationship for determining hydrophobicity based on the contact angle is depicted in the diagram below.

Caption: Decision diagram for classifying surface wettability based on water contact angle.

WVTR is a measure of the passage of water vapor through a material, indicating its effectiveness as a moisture barrier.

Objective: To determine the moisture barrier properties of the this compound film.

Standard Method: ASTM E96/E96M - Standard Test Methods for Water Vapor Transmission of Materials.

Materials and Equipment:

-

Test dish (cup) with a sealant

-

Desiccant (e.g., anhydrous calcium chloride) or distilled water

-

Controlled environment chamber (constant temperature and humidity)

-

Analytical balance

-

This compound film sample

Procedure (Desiccant Method):

-

Sample Preparation: Cut a circular sample of the this compound film to fit the opening of the test dish.

-

Assembly: Place the desiccant in the test dish, leaving a small air gap between the desiccant and the film. Seal the film sample over the mouth of the dish using a sealant to ensure that water vapor can only pass through the film.

-

Initial Weighing: Weigh the entire assembly on an analytical balance.

-

Incubation: Place the assembly in a controlled environment chamber at a specified temperature and relative humidity (e.g., 38 °C and 90% RH).

-

Periodic Weighing: Remove the dish from the chamber at regular intervals and record its weight.

-

Data Analysis: Plot the weight gain (due to water vapor transmission through the film and absorption by the desiccant) as a function of time. The slope of the linear portion of this graph is used to calculate the WVTR.

The WVTR is calculated using the following formula: WVTR = (G / t) / A where:

-

G is the weight gain in grams

-

t is the time in hours

-

A is the area of the film exposed in square meters

The results are typically expressed in g/m² per 24 hours.

Applications in Drug Development

In the pharmaceutical industry, this compound's hydrophobic and film-forming properties are valuable in various applications:

-

Topical Formulations: It is used as an emollient and skin-conditioning agent in creams and lotions, forming a non-greasy, hydrophobic barrier that helps to retain skin moisture.

-

Controlled Release Coatings: As a component in tablet and pellet coatings, it can modulate the release of active pharmaceutical ingredients (APIs) by creating a hydrophobic barrier that controls the ingress of water.

-

Taste Masking: The film-forming capability can be utilized to coat bitter APIs, improving the palatability of oral dosage forms.

-

Plasticizer: In the manufacturing of polymer-based drug delivery systems, this compound can act as a plasticizer, improving the flexibility and processability of the polymer films.

Conclusion

This compound is a well-established excipient with significant potential as a hydrophobic film-forming agent. Its inherent hydrophobicity, low viscosity, and non-greasy feel make it suitable for a wide range of applications in drug development and other industries. While qualitative descriptions of its film-forming capabilities are abundant, there is a need for more quantitative data on the properties of pure this compound films to fully leverage its potential in advanced formulation design. The experimental protocols detailed in this guide provide a framework for researchers to systematically evaluate and characterize the performance of this compound in their specific applications.

References

Spectroscopic Analysis of Butyl Stearate: An In-Depth Technical Guide to FTIR and NMR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of butyl stearate, a versatile long-chain fatty acid ester. This compound serves various functions across industries, including as an emollient and thickening agent in cosmetics, a plasticizer in polymers, and a phase change material for thermal energy storage[1][2]. Accurate characterization of this compound is crucial for quality control and research applications.

This document details the application of two primary spectroscopic techniques: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. FTIR provides rapid identification of key functional groups, while NMR offers a detailed map of the molecular structure[3]. The combined use of these methods allows for unambiguous structural confirmation and purity assessment of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique molecular "fingerprint," allowing for the identification of functional groups present in the compound.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The ATR technique is ideal for analyzing liquid or low-melting solid samples like this compound due to its minimal sample preparation requirements.

Instrumentation:

-

A Fourier-Transform Infrared Spectrometer.

-

An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal.

Procedure:

-

Background Collection: Ensure the ATR crystal surface is clean. Run a background spectrum of the empty crystal to account for ambient atmospheric conditions (e.g., CO₂ and water vapor)[3][4].

-

Sample Application: Place a few drops of liquid this compound directly onto the center of the ATR crystal, ensuring the surface is completely covered. If the sample is solid at room temperature, it can be gently warmed to its melting point (approx. 27°C) before application.

-

Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample data against the previously collected background to generate the final absorbance or transmittance spectrum.

Typical Acquisition Parameters:

-

Scan Range: 4000–650 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are co-added to enhance the signal-to-noise ratio.

FTIR Data Presentation and Interpretation

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its ester structure. The most prominent peaks are the C=O stretch of the ester group and the C-O stretches, which are essential for identification.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2920-2850 | Strong, Sharp | C-H Asymmetric & Symmetric Stretching (Alkyl chain) |

| 1739 | Strong, Sharp | C=O Stretching (Ester carbonyl) |

| 1465 | Medium | C-H Bending (CH₂ scissoring) |

| 1173 | Strong | C-O Stretching (Ester) |

The presence of a very strong and sharp peak around 1739 cm⁻¹ is definitive for the carbonyl (C=O) group in the ester functionality. This, combined with the strong C-O stretching vibration at 1173 cm⁻¹, confirms the presence of the ester group. The intense absorptions in the 2850-2920 cm⁻¹ region are characteristic of the long alkyl (stearate and butyl) chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for detailed molecular structure elucidation. It provides information on the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule, allowing for a complete structural mapping.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃).

-

Transfer the solution into a standard 5 mm NMR tube.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Data Acquisition:

-

¹H NMR: A standard proton experiment is run. Typically, 8 to 16 scans are sufficient.

-

¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. A larger number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

¹H NMR Data Presentation and Interpretation

The ¹H NMR spectrum of this compound shows distinct signals for the protons of the butyl group and the stearate chain. The chemical shift, multiplicity, and integration of each signal are used for assignment.

Table 2: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Protons on Carbon) |

| ~4.06 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₃ (Butyl) |

| ~2.28 | Triplet | 2H | -O-C(=O)-CH₂ -CH₂- (Stearate) |

| ~1.61 | Multiplet | 4H | -O-CH₂-CH₂ - & -C(=O)-CH₂-CH₂ - |

| ~1.25 | Broad Multiplet | ~28H | -(CH₂ )₁₄- (Bulk methylene of stearate) |

| ~0.92 | Triplet | 3H | -CH₂-CH₃ (Butyl) |

| ~0.88 | Triplet | 3H | -CH₂-CH₃ (Stearate) |

Note: Chemical shifts are approximate and can vary slightly based on solvent and instrument.

The downfield triplet at ~4.06 ppm is characteristic of the methylene protons attached to the ester oxygen (-O-CH₂-), confirming the butoxy group. The triplet at ~2.28 ppm corresponds to the methylene protons alpha to the carbonyl group, a typical chemical shift for this position in fatty acid esters. The large, broad signal around 1.25 ppm represents the bulk of the methylene protons in the long stearate chain.

¹³C NMR Data Presentation and Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

Table 3: ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment (Carbon Atom) |

| ~173.9 | C =O (Ester carbonyl) |

| ~64.1 | -O-C H₂- (Butyl) |

| ~34.4 | -C(=O)-C H₂- (Stearate) |

| ~31.9 | -C H₂-CH₃ (Penultimate C of stearate) |

| ~30.7 | -O-CH₂-C H₂- (Butyl) |

| ~29.7 - ~29.1 | Bulk -C H₂- chain (Stearate) |

| ~25.0 | -C(=O)-CH₂-C H₂- (Stearate) |

| ~22.7 | -C H₂-CH₃ (Stearate) |

| ~19.2 | -CH₂-C H₂-CH₃ (Butyl) |

| ~14.1 | -C H₃ (Stearate) |

| ~13.7 | -C H₃ (Butyl) |

Note: Chemical shifts are approximate and based on typical values for long-chain esters.

The carbonyl carbon signal appears significantly downfield around 174 ppm, which is characteristic of an ester. The signal at ~64 ppm corresponds to the carbon attached to the ester oxygen. The remaining signals in the aliphatic region (13-35 ppm) correspond to the various methylene and methyl carbons of the butyl and stearate chains.

Integrated Spectroscopic Workflow

The most effective characterization of this compound is achieved by integrating the data from both FTIR and NMR spectroscopy. FTIR provides rapid confirmation of the ester functional group, while NMR confirms the specific arrangement of the butyl and stearate chains and provides definitive structural proof.

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Conclusion

The synergistic use of FTIR and NMR spectroscopy provides a robust and definitive methodology for the characterization of this compound. FTIR offers a rapid and effective means of confirming the presence of the critical ester functional group, making it suitable for quick quality checks. NMR spectroscopy, through both ¹H and ¹³C analysis, delivers an in-depth view of the molecule's carbon-hydrogen framework, confirming the specific arrangement of the butyl and stearate chains. Together, these techniques enable researchers, scientists, and drug development professionals to ensure the structural integrity and purity of this compound for its intended application.

References

molecular structure and formula of butyl stearate

An In-depth Technical Guide to Butyl Stearate

Introduction

This compound (also known as butyl octadecanoate) is the ester formed from the condensation of stearic acid and n-butanol.[1][2][3] It is a stable, colorless to pale yellow, oily liquid or waxy solid with a faint, fatty odor.[1][2] As a fatty acid ester, it functions as an emollient, lubricant, and plasticizer, finding extensive applications in cosmetics, personal care products, pharmaceuticals, and various industrial processes. Its properties of low viscosity, high stability, and the ability to form a non-greasy, hydrophobic film make it a valuable ingredient in skincare, lotions, and nail varnishes.

Molecular Structure and Formula

This compound is an organic compound belonging to the family of alkyl esters of fatty acids.

-

Molecular Formula: C₂₂H₄₄O₂

-

Linear Formula: CH₃(CH₂)₁₆COO(CH₂)₃CH₃

-

IUPAC Name: Butyl octadecanoate

-

CAS Number: 123-95-5

The structure consists of a long, 18-carbon saturated fatty acid chain (stearate) linked to a four-carbon butyl group via an ester bond. This long hydrocarbon tail imparts the molecule's characteristic oily, hydrophobic nature.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are critical for its application in various formulations, from topical creams in drug delivery to industrial lubricants.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless to pale yellow oily liquid or waxy solid | |

| Odor | Odorless or faintly fatty odor | |

| Melting Point | 17-27 °C | |

| Boiling Point | 343 - 388.9 °C at 760 mmHg | |

| Flash Point | 160 °C (320 °F) - Closed Cup | |

| Density | 0.861 g/mL at 20 °C | |

| Molecular Weight | 340.58 g/mol | |

| Refractive Index | n20/D 1.443 |

Table 2: Chemical & Solubility Properties of this compound

| Property | Value | Reference |

| Water Solubility | Insoluble (0.2%) | |

| Solvent Solubility | Soluble in acetone, ethanol, chloroform, ether, and hydrocarbons | |

| Stability | Stable and resistant to oxidation | |

| Saponification Value | 160 - 175 | |

| Acid Value | Max 1.0 | |

| Functional Group | Ester |

Experimental Protocols: Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of stearic acid with n-butanol, typically using an acid catalyst. This reaction is a reversible process where water is produced as a byproduct.

Objective

To synthesize this compound from stearic acid and n-butanol via Fischer esterification and purify the resulting product.

Materials and Equipment

-

Reactants: Stearic Acid (100 kg), n-Butanol (65 kg)

-

Catalyst: Concentrated Sulfuric Acid (0.1 kg) or Aminosulfonic Acid (1.0% of stearic acid mass)

-

Equipment: 200-liter reactor with heating mantle, electric stirrer, thermometer, water circulation condenser, and an oil-water separator (e.g., Dean-Stark apparatus).

Experimental Procedure

-

Charging the Reactor: Add the weighed stearic acid (100 kg) to the reactor. Heat the vessel until the stearic acid melts.

-

Initiating the Reaction: Begin stirring and add the measured n-butanol (65 kg) and the acid catalyst (e.g., 0.1 kg concentrated sulfuric acid) to the molten stearic acid.

-

Esterification: Heat the reaction mixture to its boiling point to initiate reflux. The water generated as a byproduct will be continuously removed from the reaction mixture using the oil-water separator.

-

Monitoring and Completion: Continue the reflux for approximately 3.5 hours, or until water ceases to be collected in the separator, indicating the reaction is approaching completion. The conversion rate of stearic acid can be monitored by taking samples.

-

Catalyst Neutralization and Washing: After stopping the heat, the crude product is washed to remove the acid catalyst and any unreacted starting material.

-

Purification: The excess n-butanol is removed via distillation. The final this compound product is then obtained through vacuum distillation, collecting the fraction at 175-190°C.

Applications in Research and Drug Development

While widely used as an excipient, the properties of this compound are of interest to drug development professionals:

-

Topical Formulations: As a non-greasy emollient, it is used in medicinal creams and ointments to improve texture, spreadability, and skin feel, which can enhance patient compliance.

-

Solvent and Carrier: Its ability to dissolve lipophilic active pharmaceutical ingredients (APIs) makes it a candidate as a solvent or oil carrier in formulations.

-

Plasticizer: In the context of transdermal patches or polymeric drug delivery systems, it can be used as a plasticizer to improve the flexibility and performance of the polymer matrix.

-

Phase Change Materials (PCMs): In advanced applications, organic esters like this compound are explored as PCMs for thermal energy storage, which can be applied to create temperature-regulating medical textiles or devices.

Visualization of Synthesis Pathway

The following diagram illustrates the Fischer esterification reaction for the synthesis of this compound.

Caption: Synthesis of this compound via Acid-Catalyzed Esterification.

References

Butyl Stearate: A Comprehensive Technical Guide to a Bio-Based Phase Change Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl stearate, a bio-based fatty acid ester, is emerging as a highly promising phase change material (PCM) for a variety of thermal management applications. Derived from renewable resources, it presents an environmentally friendly alternative to petroleum-based PCMs. Its favorable thermal properties, including a phase transition temperature suitable for near-ambient temperature regulation, high latent heat storage capacity, and long-term stability, make it a compelling candidate for innovation in thermal energy storage, smart textiles, and, significantly, in temperature-controlled packaging for pharmaceuticals. This technical guide provides an in-depth overview of the core properties, experimental characterization, and application logic of this compound as a PCM.

Core Properties of this compound as a Phase Change Material

This compound is characterized by its ability to store and release large amounts of thermal energy at a nearly constant temperature during its solid-liquid phase transition. This property is crucial for maintaining stable thermal environments. The key thermophysical properties of this compound, compiled from various studies, are summarized below.

Quantitative Thermal Properties

The following tables present a summary of the quantitative data for the thermal properties of this compound from multiple research sources, allowing for easy comparison.

Table 1: Phase Change Temperatures and Latent Heat of Fusion of this compound

| Melting Temperature (°C) | Freezing Temperature (°C) | Latent Heat of Melting (J/g) | Latent Heat of Freezing (J/g) | Source |

| 21.0 | - | 135.5 | - | [1] |

| 21.0 | - | 134.16 | - | [1] |

| 18.64 | 13.28 | 120.59 | 120.70 | [2][3][4] |

| ~20 | - | High | - | |

| 17.6 | 19.2 | 104 | -107 | |

| 27 | - | - | - | |

| 17-22 | - | - | - |

Table 2: Thermal Stability and Other Properties of this compound

| Property | Value | Notes | Source |

| Thermal Stability | Stable up to 1000 thermal cycles | Minimal change in melting point and latent heat. | |

| Stable up to 800 thermal cycles | No significant change in melting temperature. | ||

| Decomposition Temperature | 238°C (fresh), 240°C (after 1000 cycles) | Thermogravimetric analysis (TGA) shows high thermal stability. | |

| Chemical Stability | Chemically stable | Confirmed by Fourier Transform Infrared Spectroscopy (FT-IR). | |

| Toxicity | Non-toxic and safe for skin in small quantities | May be mildly irritating for sensitive skin. | |

| Generally regarded as low in toxicity | Used in cosmetics and personal care products. |

Experimental Protocols for Characterization

The characterization of this compound as a PCM involves several key experimental techniques to determine its thermal properties and stability. Detailed methodologies for these experiments are provided below.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique used to measure the phase change temperatures and latent heat of fusion of a PCM.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 2-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty, hermetically sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated using standard materials like indium. A purge gas, typically nitrogen with a flow rate of 20-50 mL/min, is used to create an inert atmosphere.

-

Thermal Program: The sample and reference pans are subjected to a controlled temperature program. A typical program involves:

-

An initial isothermal period to ensure thermal equilibrium.

-

A cooling ramp to a temperature well below the expected freezing point (e.g., -50°C) at a constant rate (e.g., 5°C/min).

-

An isothermal period at the low temperature.

-

A heating ramp to a temperature above the expected melting point (e.g., 50°C) at a constant rate (e.g., 5°C/min).

-

-

Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The resulting DSC curve shows endothermic peaks during melting and exothermic peaks during freezing. The peak temperatures correspond to the phase change temperatures, and the area under the peaks is integrated to determine the latent heat of fusion.

Thermal Cycling Stability Test

This test evaluates the long-term reliability and durability of the PCM by subjecting it to a large number of melting and freezing cycles.

Methodology:

-

Sample Encapsulation: A sample of this compound is placed in a sealed container (e.g., glass or metal tube).

-

Cyclic Heating and Cooling: The sample is placed in a programmable thermostatic bath or a custom-built thermal cycling apparatus. The temperature is cycled between a point above the melting temperature and a point below the freezing temperature.

-

Cycle Count: The material is subjected to a high number of cycles, typically ranging from several hundred to over a thousand.

-

Periodic Characterization: At regular intervals (e.g., every 100 or 200 cycles), a small amount of the PCM is extracted and its thermal properties (melting point and latent heat of fusion) are re-analyzed using DSC to detect any degradation.

-

Data Evaluation: The changes in the thermal properties as a function of the number of cycles are plotted to assess the long-term stability.

Fourier Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is used to verify the chemical stability of the PCM after thermal cycling by identifying its chemical functional groups.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (both before and after thermal cycling) is placed on the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer.

-

Spectral Acquisition: The sample is scanned with an infrared beam over a specific wavenumber range (typically 4000 to 400 cm⁻¹).

-

Data Analysis: The resulting infrared spectrum shows absorption peaks corresponding to the vibrational frequencies of the chemical bonds within the this compound molecule. The spectra of the initial and cycled samples are compared. The absence of new peaks or significant shifts in existing peaks indicates that no chemical degradation has occurred.

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key processes and relationships related to this compound as a PCM.

References

Environmental Fate and Biodegradability of Butyl Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals